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Introduction

3,6-Dimethylbenzene-1,2-diol, also known as 3,6-dimethylcatechol, is a disubstituted
aromatic diol with significant potential in various fields of chemical research and development.
As a member of the catechol family, its chemistry is dominated by the reactive 1,2-
dihydroxybenzene moiety, which imparts antioxidant properties and serves as a versatile
precursor for the synthesis of more complex molecules. This guide provides a comprehensive
overview of the physical, chemical, and spectroscopic properties of 3,6-Dimethylbenzene-1,2-
diol, intended for researchers, scientists, and professionals in drug development and materials
science.

Chemical Identity and Structure

The structural foundation of 3,6-Dimethylbenzene-1,2-diol is a benzene ring substituted with
two hydroxyl groups at positions 1 and 2, and two methyl groups at positions 3 and 6. This
specific substitution pattern influences its steric and electronic properties, distinguishing it from
other dimethylcatechol isomers.
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Identifier Value
IUPAC Name 3,6-Dimethylbenzene-1,2-diol
3,6-Dimethylcatechol, 3,6-
Synonyms )
Dimethylpyrocatechol[1]
CAS Number 2785-78-6[1]

Molecular Formula

CsH1002[1][2]

Molecular Weight 138.16 g/mol [1][2]
nChi INChl=1S/C8H1002/c1-5-3-4-6(2)8(10)7(5)9/h3-
n
4,9-10H,1-2H3
SMILES CC1=C(C(=C(C=C1)C)0)0O

Physical and Chemical Properties

The physical state of 3,6-Dimethylbenzene-1,2-diol is a colorless to pale yellow solid.[1] The

presence of two hydroxyl groups allows for intermolecular hydrogen bonding, which

significantly influences its melting point and solubility.

Property Value Source
Melting Point 102-104 °C [3]
Boiling Point 251.0+35.0°C Predicted[3]
Density 1.162 + 0.06 g/cm?3 Predicted[2]
XLogP3-AA 1.9 Predicted
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor 5
Count
Topological Polar Surface Area  40.5 A2

Solubility
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Due to the presence of two polar hydroxyl groups capable of forming hydrogen bonds, 3,6-
Dimethylbenzene-1,2-diol is soluble in polar solvents.[1] While quantitative data is not readily
available, it is expected to be soluble in alcohols (e.g., ethanol, methanol), ethers (e.g., diethyl
ether, THF), and acetone. Its solubility in water is likely moderate and can be enhanced in basic
aqueous solutions due to the formation of the corresponding phenoxide salts.

Spectroscopic Characterization

Detailed experimental spectroscopic data for 3,6-Dimethylbenzene-1,2-diol is not widely
published. The following information is based on predicted data and the analysis of related
compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's
symmetry.

e Aromatic Protons (Ar-H): A singlet corresponding to the two equivalent aromatic protons at
positions 4 and 5. The chemical shift would be in the range of 6.5-7.0 ppm.

» Hydroxyl Protons (-OH): A broad singlet, the chemical shift of which is highly dependent on
concentration and solvent, typically in the range of 4.5-7.5 ppm.

o Methyl Protons (-CHs): A singlet for the two equivalent methyl groups at positions 3 and 6,
expected to appear in the upfield region around 2.0-2.5 ppm.

13C NMR: The carbon NMR spectrum will reflect the symmetry of the molecule, showing four
distinct signals.

C-OH carbons (C1, C2): Expected in the range of 140-150 ppm.

C-CHs carbons (C3, C6): Expected in the range of 120-130 ppm.

C-H carbons (C4, C5): Expected in the range of 115-125 ppm.

Methyl carbons (-CHs): Expected in the upfield region, around 15-20 ppm.

Infrared (IR) Spectroscopy
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The IR spectrum of 3,6-Dimethylbenzene-1,2-diol would be characterized by the following key
absorption bands:

O-H Stretching: A broad and strong band in the region of 3200-3600 cm~1, characteristic of
the hydrogen-bonded hydroxyl groups.

e C-H Stretching (Aromatic): Weak to medium bands typically appearing just above 3000
cm~L,

e C-H Stretching (Aliphatic): Medium to strong bands just below 3000 cm~1, corresponding to
the methyl groups.

e C=C Stretching (Aromatic): Several medium to sharp bands in the 1450-1600 cm~1 region.
e C-O Stretching: A strong band in the 1200-1260 cm~1 region.

e O-H Bending: A broad band in the 1330-1440 cm~1 region.

Mass Spectrometry (MS)

Based on analysis of authentic samples of 3,6-dimethylcatechol by LC/MS, the molecular ion
peak is observed at an m/z value one unit less than its molecular weight in negative ion mode,
corresponding to the [M-H]~ ion at m/z 137.[1] In positive ion mode with electrospray ionization
(ESI), the protonated molecule [M+H]* would be expected at m/z 139.07536.[4][5]

Chemical Reactivity and Synthesis
Reactivity of the Catechol Moiety

The chemical behavior of 3,6-Dimethylbenzene-1,2-diol is largely dictated by the catechol
functionality.

» Oxidation: Catechols are readily oxidized to the corresponding o-quinones. This reaction can
be achieved using a variety of oxidizing agents, such as silver oxide, ferric chloride, or
electrochemically.[6] The resulting 3,6-dimethyl-1,2-benzoquinone is a reactive species that
can participate in various subsequent reactions, including Diels-Alder cycloadditions and
Michael additions. The oxidation process can proceed through a semiquinone radical
intermediate.[2][4]
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Caption: Oxidation of 3,6-Dimethylbenzene-1,2-diol to its corresponding quinone.

» Etherification and Esterification: The hydroxyl groups can undergo etherification with alkyl
halides under basic conditions (Williamson ether synthesis) or esterification with acyl
chlorides or carboxylic anhydrides.[7][8] These reactions allow for the protection of the
hydroxyl groups or the introduction of new functional moieties.

Synthesis

A plausible synthetic route to 3,6-Dimethylbenzene-1,2-diol involves the hydroxylation of 2,5-

dimethylphenol. While a detailed experimental protocol is not readily available in the literature,
a general approach can be proposed based on established phenolic hydroxylation methods.

Hydroxylation

Starting Material

Step 1 Oxidizing Agent
2,5-Dimethylphenol Ep (e.g., H202) 3,6-Dimethylbenzene-1,2-diol
Catalyst (e.g., Fe?*)

Click to download full resolution via product page
Caption: Proposed synthesis workflow for 3,6-Dimethylbenzene-1,2-diol.
Proposed Experimental Protocol (Hypothetical):

o Reaction Setup: In a three-necked flask equipped with a dropping funnel, condenser, and
magnetic stirrer, dissolve 2,5-dimethylphenol in a suitable solvent (e.g., acetonitrile).

o Catalyst Addition: Add a catalytic amount of an iron(ll) salt (e.g., iron(ll) sulfate
heptahydrate).

¢ Oxidant Addition: Slowly add an aqueous solution of hydrogen peroxide dropwise to the
reaction mixture at a controlled temperature (e.g., 0-5 °C).

¢ Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography
(TLC).
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o Workup: Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite
solution). Extract the product into an organic solvent (e.g., ethyl acetate).

 Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure. The crude product can be purified by column
chromatography on silica gel.

Disclaimer: This is a proposed protocol and has not been experimentally validated. Appropriate
safety precautions should be taken when handling the reagents.

Applications

3,6-Dimethylbenzene-1,2-diol serves as a valuable intermediate in organic synthesis. Its
potential applications include:

o Pharmaceuticals: The catechol moiety is a common structural feature in many biologically
active molecules. This compound could be a precursor for the synthesis of novel drug
candidates.[1]

e Dyes and Pigments: As a phenolic compound, it can be used in the production of certain
types of dyes.[1]

e Antioxidants: The ease of oxidation to a quinone suggests potential applications as an
antioxidant in materials science, and possibly in food preservation and cosmetics.[1]

e Fine Chemicals: It can be used as a building block for the synthesis of various specialty
chemicals and ligands for coordination chemistry.

Safety and Toxicology

3,6-Dimethylbenzene-1,2-diol is classified as harmful and an irritant. Appropriate personal
protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn
when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

e H302: Harmful if swallowed.
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e H315: Causes skin irritation.
e H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.

Specific toxicological data such as LD50 values for 3,6-Dimethylbenzene-1,2-diol are not
readily available. However, for the parent compound, catechol (1,2-benzenediol), the oral LD50
in rats is reported to be 260 mg/kg.[9] This suggests that 3,6-Dimethylbenzene-1,2-diol
should be handled with significant caution.

Conclusion

3,6-Dimethylbenzene-1,2-diol is a versatile chemical intermediate with a rich chemistry
centered around its catechol core. While there is a need for more comprehensive experimental
data, particularly in the area of spectroscopy, the available information provides a solid
foundation for its use in research and development. Its potential applications in
pharmaceuticals, materials, and fine chemicals make it a compound of continuing interest to
the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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